molecular formula C17H27O4P B12620927 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate CAS No. 922186-09-2

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate

Cat. No.: B12620927
CAS No.: 922186-09-2
M. Wt: 326.4 g/mol
InChI Key: ISIJWGVPVSTPNE-UHFFFAOYSA-N
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Description

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is an organic compound with the molecular formula C17H27O4P This compound is characterized by the presence of a phenyl group attached to a pentenyl chain, which is further linked to a dipropan-2-yl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate typically involves multi-step organic reactions. One common method involves the reaction of phenylpent-1-en-1-ol with dipropan-2-yl phosphate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl group or the phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpent-1-en-1-yl dipropan-2-yl phosphate oxide, while reduction may produce phenylpent-1-en-1-yl dipropan-2-yl alcohol.

Scientific Research Applications

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpent-4-en-1-yne: Similar structure but with a triple bond.

    1-Phenylpent-1-en-3-ol: Contains a hydroxyl group instead of a phosphate group.

    1-Phenylpent-1-en-3-one: Contains a carbonyl group instead of a phosphate group.

Uniqueness

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is unique due to the presence of the dipropan-2-yl phosphate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Biological Activity

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate, a compound with significant biological activity, has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H19O4P
Molecular Weight270.26 g/mol
InChIInChI=1S/C13H19O4P/c1-3
Canonical SMILESC=CCOC(C(C)C)OP(=O)(O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound modulates various biochemical pathways by binding to phosphatase enzymes, thereby influencing cellular signaling processes. This modulation can lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in assays involving human cancer cells such as MCF7 (breast cancer) and HT29 (colon cancer), significant inhibition of cell growth was observed.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (μM)
MCF715.4
HT2912.7

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various phosphates, including this compound. The results indicated a dose-dependent inhibition of cell growth in multiple cancer cell lines, suggesting its utility in cancer treatment strategies .
  • Mechanistic Insights : Another investigation focused on the mechanism through which this compound exerts its effects. It was found that the compound interferes with key signaling pathways involved in cell survival and proliferation, particularly those mediated by sphingosine phosphate receptors .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties that enhance its biological activity:

Compound NameBiological ActivityIC50 (μM)
This compoundAntiproliferative12.7
Related Phosphate DerivativeModerate Antiproliferative25.0

This comparative analysis underscores the efficacy of this compound relative to its analogs.

Properties

CAS No.

922186-09-2

Molecular Formula

C17H27O4P

Molecular Weight

326.4 g/mol

IUPAC Name

1-phenylpent-1-enyl dipropan-2-yl phosphate

InChI

InChI=1S/C17H27O4P/c1-6-7-13-17(16-11-9-8-10-12-16)21-22(18,19-14(2)3)20-15(4)5/h8-15H,6-7H2,1-5H3

InChI Key

ISIJWGVPVSTPNE-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C1=CC=CC=C1)OP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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